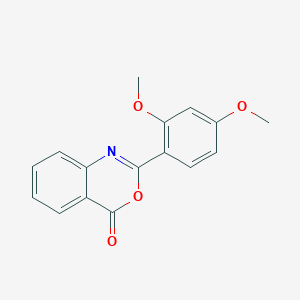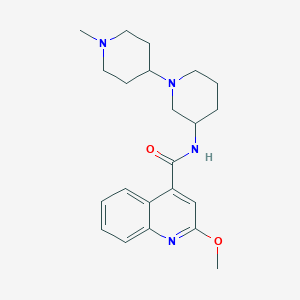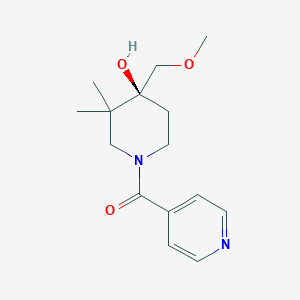
2-(2,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, commonly known as DMBO, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMBO belongs to the class of benzoxazinone derivatives and is known for its diverse biological activities. In
作用機序
The mechanism of action of DMBO is not fully understood; however, studies have suggested that DMBO exerts its biological activities by modulating various signaling pathways. DMBO has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DMBO has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
DMBO has been shown to possess diverse biochemical and physiological effects. Studies have demonstrated that DMBO induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the expression of anti-apoptotic proteins. DMBO has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Furthermore, DMBO has been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2.
実験室実験の利点と制限
DMBO has several advantages for lab experiments, including its low toxicity, high solubility, and stability under physiological conditions. DMBO can be easily synthesized using various methods, and its purity can be easily determined using analytical techniques. However, DMBO has some limitations, including its limited availability and high cost. Furthermore, DMBO has a short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
For DMBO research include investigating its efficacy in animal models of cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, new synthesis methods for DMBO could be developed to improve its yield and reduce its cost. Finally, the development of DMBO derivatives with improved pharmacokinetic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, DMBO is a synthetic compound that has shown diverse biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects. DMBO has potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. Further research is required to determine its full therapeutic potential and to develop new synthesis methods and derivatives with improved pharmacokinetic properties.
合成法
DMBO can be synthesized using various methods, including the condensation of 2,4-dimethoxyphenylacetic acid with anthranilic acid, followed by cyclization using acetic anhydride. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid with phthalic anhydride in the presence of polyphosphoric acid. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
DMBO has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. Studies have shown that DMBO exhibits potent cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. DMBO has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Furthermore, DMBO has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-19-10-7-8-12(14(9-10)20-2)15-17-13-6-4-3-5-11(13)16(18)21-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSVQICNKJWHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)


![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)